N-Benzylimidazo[1,2-a]pyridin-3-amine
CAS No.:
Cat. No.: VC15954078
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
![N-Benzylimidazo[1,2-a]pyridin-3-amine -](/images/structure/VC15954078.png)
Specification
Molecular Formula | C14H13N3 |
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Molecular Weight | 223.27 g/mol |
IUPAC Name | N-benzylimidazo[1,2-a]pyridin-3-amine |
Standard InChI | InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2 |
Standard InChI Key | WYZOMIBBJDKWEZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNC2=CN=C3N2C=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring, creating a planar bicyclic system with delocalized π-electrons. In N-Benzylimidazo[1,2-a]pyridin-3-amine, the 3-position amine is functionalized with a benzyl group (–CH₂C₆H₅), introducing steric bulk and enhancing lipophilicity. This substitution pattern influences electronic distribution, potentially modulating interactions with biological targets .
Molecular Formula and Weight
While the exact molecular formula for N-Benzylimidazo[1,2-a]pyridin-3-amine is not explicitly reported in accessible literature, analogous compounds suggest a formula approximating C₁₄H₁₃N₃. For instance, N-benzylimidazo[1,2-a]pyridine-2-carboxamide (PubChem CID 8713305) has a molecular weight of 251.28 g/mol , providing a reference for estimating the target compound’s properties.
Spectroscopic Characterization
Spectral data for structurally related imidazo[1,2-a]pyridines reveal distinct patterns:
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¹H NMR: Aromatic protons typically resonate between δ 7.2–8.0 ppm, with the benzyl methylene group appearing as a singlet near δ 4.5–5.0 ppm .
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¹³C NMR: The quaternary carbons of the fused ring system resonate near δ 140–150 ppm, while the benzyl carbons appear between δ 125–135 ppm .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation reactions. A representative protocol from the Royal Society of Chemistry involves:
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Reacting 2-aminopyridine with benzaldehyde to form an intermediate Schiff base.
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Introducing phenylacetylene in the presence of a copper catalyst (e.g., MNP@Bim Cu) and cetyltrimethylammonium bromide (CTAB) in aqueous acetonitrile under reflux .
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Purification via flash chromatography to isolate the desired product .
Adaptation for Target Compound
To synthesize N-Benzylimidazo[1,2-a]pyridin-3-amine, benzylamine could replace benzaldehyde in the initial step, facilitating direct incorporation of the benzyl group at the amine position. Catalytic systems such as CuI/CTAB may enhance yield and regioselectivity .
Reaction Optimization
Key parameters influencing synthesis efficiency include:
Biological Activities and Mechanisms
Anticancer Profiling
Preliminary studies on related compounds indicate apoptosis induction in cancer cell lines via caspase-3 activation. Substitutions at the 3-position amine, such as benzyl groups, may enhance cellular uptake and target affinity .
Comparative Analysis with Structural Analogs
Functional Group Variations
The table below contrasts N-Benzylimidazo[1,2-a]pyridin-3-amine with key derivatives:
Pharmacokinetic Considerations
Benzyl substitution improves metabolic stability compared to smaller alkyl groups, as evidenced by prolonged half-lives in murine models for analogous compounds .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (50–70%) and require toxic solvents like acetonitrile. Green chemistry approaches, such as microwave-assisted synthesis, could address these issues .
Unexplored Therapeutic Avenues
The compound’s potential in neurodegenerative diseases remains untested. Molecular docking studies predict affinity for acetylcholinesterase, a target in Alzheimer’s therapy .
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